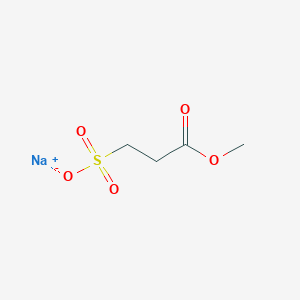

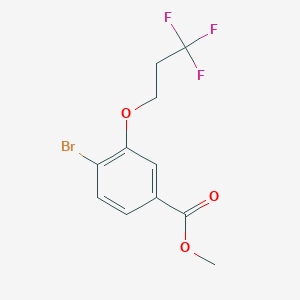

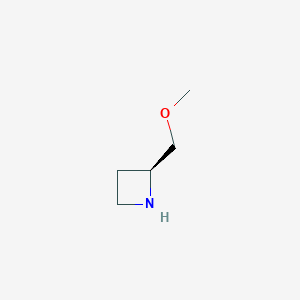

![molecular formula C9H14N4 B1399691 3-シクロブチル-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-A]ピラジン CAS No. 1159530-85-4](/img/structure/B1399691.png)

3-シクロブチル-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-A]ピラジン

説明

“3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered building blocks in medicinal chemistry . They are synthesized from commercially available nonexpensive reagents and have potential for further synthetic application for medicinally oriented synthesis .

Synthesis Analysis

The synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride . After several more steps, the final product is obtained .

Molecular Structure Analysis

The molecular structure of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by a triazolo[4,3-a]pyrazine core . This core structure is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” are complex and involve multiple steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

科学的研究の応用

医薬品化学ビルディングブロック

この化合物は、医薬品化学におけるビルディングブロックとして機能し、市販の試薬から誘導体を迅速にアクセスできます。 これは、新規治療薬の開発を促進します .

治療的治療

この化学構造から誘導された新規化合物は、治療的治療に使用されてきました。 本発明には、これらの化合物の新規キラル合成方法も含まれます .

抗菌活性

新規に合成された誘導体は、黄色ブドウ球菌および大腸菌などの菌株に対して抗菌活性を示しました。 構造活性相関は、特定の部位が抗菌特性を強化することを示しています .

科学研究における特権的なモチーフ

この化合物中の1,2,4-トリアゾールとピペラジンの縮合系は、科学研究における「特権的なモチーフ」とみなされており、さまざまな化学的および生物学的用途におけるその重要性を示しています .

キナーゼ阻害と抗増殖活性

誘導体は、in vitroでさまざまな細胞株に対するc-Met / VEGFR-2キナーゼ阻害と抗増殖活性を評価されており、癌治療における潜在的な用途を示唆しています .

将来の方向性

The future directions for “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” and similar compounds involve further exploration of their potential in medicinal chemistry . The development of a small molecule library of these compounds provides opportunities for further synthetic applications .

作用機序

Target of Action

The primary targets of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. The most significant of these is the disruption of cell proliferation and angiogenesis . By inhibiting these kinases, the compound prevents the activation of downstream signaling pathways that promote cell growth and the formation of new blood vessels .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be stored at 4°C and protected from light for optimal stability . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors.

生化学分析

Biochemical Properties

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .

Cellular Effects

The effects of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This involves the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins, leading to programmed cell death .

Molecular Mechanism

At the molecular level, 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome .

Metabolic Pathways

3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes .

特性

IUPAC Name |

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUANGLRKGELNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C3N2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

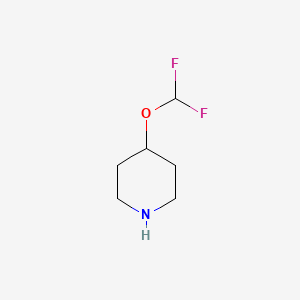

![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)